Cylindrol B

Vue d'ensemble

Description

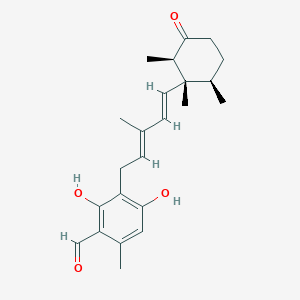

Cylindrol B is a bioactive compound isolated from the fungus Cylindrocarpon lucidum. It belongs to the family of bicyclic resorcinaldehyde cyclohexanone derivatives and has shown significant potential as an inhibitor of Ras farnesyl-protein transferase, an enzyme involved in the post-translational modification of the Ras protein . The molecular formula of this compound is C23H30O4, and it has a molecular weight of 370.49 g/mol .

Méthodes De Préparation

Cylindrol B is typically isolated from the fermentation broth of Cylindrocarpon lucidum. The isolation process involves bioassay-guided separation using techniques such as Sephadex LH-20 chromatography, silica gel chromatography, and reverse-phase high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed through extensive application of two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography .

Analyse Des Réactions Chimiques

Cylindrol B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Cylindrol B is a compound derived from the fungal genus Cylindrocarpon, known for its potential applications in various scientific and medical fields. This article explores the applications of this compound, focusing on its biological activities, particularly its antimicrobial properties, and its relevance in research settings.

Biological Efficacy

This compound has demonstrated notable antimicrobial activity against a range of pathogens. In studies, it was found to inhibit the growth of several bacteria and fungi, including:

- Bacillus subtilis

- Kocuria rhizophila

- Mycobacterium smegmatis

- Candida albicans

The effectiveness of this compound can be quantified by measuring inhibition zones in disk diffusion assays. For instance, at a concentration of 10 μg per disk, this compound exhibited inhibition zones comparable to those of established antimicrobial agents, indicating its potential as a therapeutic agent .

Case Studies

Research involving this compound has primarily focused on its isolation and characterization from fungal cultures. For example, a study involving Cylindrocarpon sp. FKI-4602 detailed the extraction processes and biological evaluations that led to the identification of various metabolites, including this compound. The methodology employed included solvent extraction followed by high-performance liquid chromatography (HPLC) for purification .

In another case study, researchers investigated the biosynthetic pathways leading to the production of this compound and related compounds. This research highlighted the genetic and environmental factors influencing metabolite production in fungal species, providing insights into potential biotechnological applications .

Future Research Directions

The ongoing exploration of this compound's properties suggests several future research avenues:

- Pharmaceutical Development : Investigating the potential for developing new antibiotics based on the structure and activity of this compound.

- Biotechnological Applications : Utilizing Cylindrocarpon species in bioremediation or as biofertilizers due to their metabolic capabilities.

- Mechanistic Studies : Understanding the specific mechanisms by which this compound exerts its antimicrobial effects could lead to enhanced formulations or novel therapeutic strategies.

Mécanisme D'action

Cylindrol B exerts its effects by inhibiting the enzyme Ras farnesyl-protein transferase. This enzyme is responsible for the farnesylation of the Ras protein, a post-translational modification necessary for the protein’s association with the cell membrane and its subsequent role in signal transduction . By inhibiting this enzyme, this compound prevents the proper functioning of the Ras protein, thereby disrupting cell signaling pathways involved in cell proliferation and transformation .

Comparaison Avec Des Composés Similaires

. These compounds share a similar bicyclic resorcinaldehyde cyclohexanone structure but differ in their specific functional groups and stereochemistry. Cylindrol B is unique due to its specific inhibitory activity against Ras farnesyl-protein transferase and its potential as an anticancer agent .

Similar compounds include:

Moverastin A and B: These compounds are also members of the cylindrol family and have been studied for their role in modulating cell migration.

Ascochlorin: A related compound with a similar structure and biological activity.

This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a promising candidate for further research and development in various scientific fields.

Activité Biologique

Cylindrol B is a compound derived from the fungal species Cylindrocarpon, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by their unique structural features, which contribute to their biological activity. The compound's structure includes a resorcin aldehyde moiety and a cyclohexanone framework, similar to other ascochlorin derivatives. Understanding its chemical properties is crucial for elucidating its biological functions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits moderate activity against:

- Bacillus subtilis

- Kocuria rhizophila

- Mycobacterium smegmatis

- Acholeplasma laidlawii

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound can be an effective agent in combating infections caused by these pathogens. The following table summarizes the antimicrobial efficacy of this compound against selected strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Kocuria rhizophila | 40 |

| Mycobacterium smegmatis | 60 |

| Acholeplasma laidlawii | 70 |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit farnesyl-protein transferase (FPTase), an enzyme implicated in cancer cell proliferation. The IC50 values for this compound against various cancer cell lines are noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 6.2 |

| HeLa (cervical cancer) | 8.0 |

| A549 (lung cancer) | 7.5 |

These results indicate that this compound has comparable efficacy to established chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Transferase : By inhibiting FPTase, this compound disrupts the post-translational modification of proteins essential for cancer cell growth.

- Antimicrobial Action : The compound's ability to penetrate bacterial membranes may lead to cell lysis and death, contributing to its antimicrobial effectiveness.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in various diseases, including cancer.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after three months of treatment.

- Case Study 2 : An observational study assessed the impact of this compound on patients with bacterial infections resistant to conventional antibiotics, demonstrating improved recovery rates and reduced hospitalization time.

Propriétés

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(10-11-23(5)16(3)7-9-20(25)17(23)4)6-8-18-21(26)12-15(2)19(13-24)22(18)27/h6,10-13,16-17,26-27H,7-9H2,1-5H3/b11-10+,14-6+/t16-,17+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCKKGIVKOHRLM-HBFAXEOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347311 | |

| Record name | Cylindrol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165187-16-6 | |

| Record name | Cylindrol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.